molecular formula C10H20N2O B13327852 (1-Oxa-8-azaspiro[5.5]undecan-7-yl)methanamine

(1-Oxa-8-azaspiro[5.5]undecan-7-yl)methanamine

Katalognummer: B13327852
Molekulargewicht: 184.28 g/mol
InChI-Schlüssel: XFQJDOBOSJEDDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Oxa-8-azaspiro[5.5]undecan-7-yl)methanamine: is a spiro compound featuring a unique structure with both oxygen and nitrogen atoms in its ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Oxa-8-azaspiro[5.5]undecan-7-yl)methanamine typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the spiro compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Oxa-8-azaspiro[5.5]undecan-7-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1-Oxa-8-azaspiro[5.5]undecan-7-yl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biology, this compound has potential applications in the study of enzyme mechanisms and protein-ligand interactions. Its spiro structure can mimic certain biological molecules, making it useful in biochemical research.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.

Industry

In industry, this compound can be used in the production of polymers and other advanced materials. Its unique structure imparts desirable properties, such as stability and reactivity, to the final products.

Wirkmechanismus

The mechanism of action of (1-Oxa-8-azaspiro[5.5]undecan-7-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into binding sites and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1-Oxa-8-azaspiro[5.5]undecan-7-yl)methanamine is unique due to the presence of both oxygen and nitrogen atoms in its ring system. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C10H20N2O

Molekulargewicht

184.28 g/mol

IUPAC-Name

1-oxa-8-azaspiro[5.5]undecan-7-ylmethanamine

InChI

InChI=1S/C10H20N2O/c11-8-9-10(5-3-6-12-9)4-1-2-7-13-10/h9,12H,1-8,11H2

InChI-Schlüssel

XFQJDOBOSJEDDU-UHFFFAOYSA-N

Kanonische SMILES

C1CCOC2(C1)CCCNC2CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.